3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol
Description
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol is a sulfur-containing organic compound characterized by a thiomorpholine core substituted with two methyl groups at the 2-position and a branched propane chain terminating in a thiol (-SH) group. The thiomorpholine ring, a six-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, while the thiol group enhances reactivity in nucleophilic and redox reactions. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules or as a ligand in coordination chemistry .
The thiol moiety, however, introduces challenges in stability due to susceptibility to oxidation, necessitating careful handling and storage under inert conditions.
Properties
Molecular Formula |
C10H21NS2 |
|---|---|
Molecular Weight |
219.4 g/mol |
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol |
InChI |
InChI=1S/C10H21NS2/c1-9(7-12)6-11-4-5-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
HLDRQEWYUFGUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCSC(C1)(C)C)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol typically involves the reaction of 2,2-dimethylthiomorpholine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated thiomorpholine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been studied for its potential as a pharmacological agent. Its thiol group allows for interactions with various biological targets, making it a candidate for developing drugs aimed at specific biochemical pathways. For instance, compounds similar to 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol have shown promise in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Case Study: MMP Inhibition
Research indicates that derivatives of thiomorpholine compounds can effectively inhibit MMPs. In vitro studies demonstrated that these compounds could reduce the activity of MMP1 and MMP13, suggesting their potential use in therapeutic strategies against cancer .
Materials Science Applications
2. Polymer Chemistry
The unique structure of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol allows it to act as a chain transfer agent in polymerization reactions. This property is valuable in controlling molecular weights and improving the properties of polymers.
| Property | Value |
|---|---|
| Chain Transfer Agent | Yes |
| Impact on Polymers | Improved mechanical properties |
Environmental Applications
3. Environmental Remediation
Thiols are known for their ability to bind heavy metals and other pollutants. The application of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol in environmental science focuses on its potential to remediate contaminated sites by chelating toxic metals from soil and water.
Case Study: Heavy Metal Removal
Laboratory experiments have shown that thiol compounds can effectively remove lead and cadmium ions from aqueous solutions. The efficiency of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol in this context is currently being evaluated .
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and property-based comparisons between 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol and analogous compounds:
Table 1: Key Properties of Selected Thiomorpholine and Thiol Derivatives
Structural and Functional Analysis
Thiomorpholine Derivatives 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol: The thiomorpholine ring provides a rigid scaffold, while the thiol group enables disulfide bond formation or metal coordination. 3-(2,2-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine: Replacement of the thiol with an amine and addition of fluorine atoms alters electronic properties. Fluorine enhances electronegativity and metabolic stability, while the amine group allows for salt formation or hydrogen bonding, influencing solubility .
Thiol-Containing Compounds 2-Methylpropane-1-thiol (Isobutanethiol): A simple, volatile thiol with applications in flavoring agents and organic synthesis.
Alcohol vs. Thiol Derivatives
- 3-(2,2-Dimethylthiomorpholin-4-yl)propan-1-ol : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the thiol derivative. However, the absence of a thiol limits its utility in redox reactions or metal chelation .
Research Findings
- Reactivity : The thiol group in the target compound undergoes rapid oxidation to disulfides, a property exploited in dynamic combinatorial chemistry. In contrast, the difluoro-amine derivative (C₉H₁₈F₂N₂S) shows greater oxidative stability .
- Biological Activity : Thiomorpholine derivatives are explored as kinase inhibitors or antimicrobial agents. The branched thiol derivative may exhibit enhanced penetration through lipid bilayers compared to its alcohol counterpart .
- Safety : While simpler thiols like 2-methylpropane-1-thiol are recognized as safe in low doses (e.g., FEMA 3874) , the toxicity profile of the target compound remains understudied. Its structural complexity necessitates rigorous toxicological evaluation.
Biological Activity
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol, with the CAS Number 1602220-15-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits properties that may influence cellular signaling pathways, particularly those involved in tumor proliferation and other pathological conditions.
Biological Activities
-
Antitumor Activity :
- Research indicates that compounds similar to 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell growth and survival. Disruption of this pathway can lead to reduced tumor cell proliferation .
- In vivo studies have shown that modifications in drug exposure levels can enhance the antitumor efficacy of related compounds in mouse models .
-
Antimicrobial Properties :
- Preliminary studies suggest that thiol-containing compounds may exhibit antimicrobial activity. The presence of the thiomorpholine moiety may enhance interactions with microbial enzymes or membranes, leading to potential antibacterial effects.
-
Neuroprotective Effects :
- Some studies have indicated that thiol compounds can provide neuroprotection by reducing oxidative stress and modulating neuroinflammatory responses. The specific mechanisms for 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol remain to be fully elucidated but are an area of active research.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
